Edoxaban tosylate monohydrate, also known as edoxaban, is a medication belonging to the class of non-vitamin K antagonist oral anticoagulants (NOACs). It is primarily used for the prevention and treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). .
Edoxaban works by selectively inhibiting Factor Xa, a key enzyme in the blood clotting cascade. This inhibition prevents the formation of blood clots by blocking the conversion of prothrombin to thrombin, ultimately reducing the risk of VTE events.
Edoxaban has been extensively studied in various clinical trials, demonstrating its efficacy and safety compared to other blood thinners, particularly warfarin, for preventing stroke in patients with atrial fibrillation (AF) and treating DVT and PE.
Edoxaban tosylate monohydrate is a novel oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade responsible for thrombin generation and blood clot formation. This compound is primarily used to prevent strokes and systemic embolism in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis and pulmonary embolism following initial treatment with injectable anticoagulants. Edoxaban is marketed under the brand names Savaysa and Lixiana and has been shown to have advantages over traditional anticoagulants like warfarin, including a rapid onset of action, fewer dietary restrictions, and no requirement for routine monitoring of coagulation parameters .
The chemical structure of edoxaban tosylate monohydrate is represented by the formula with a molecular weight of approximately 738.27 g/mol. Its IUPAC name is 4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate .
Edoxaban tosylate acts as a direct inhibitor of coagulation factor Xa. Factor Xa plays a pivotal role in the blood clotting cascade, converting prothrombin to thrombin, the enzyme responsible for fibrin clot formation. By binding to the active site of factor Xa, edoxaban prevents this conversion, thereby inhibiting clot formation [].
Edoxaban tosylate monohydrate acts as an inhibitor of factor Xa through competitive binding. The inhibition mechanism involves the formation of a complex between edoxaban and factor Xa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In vitro studies have demonstrated its potency with Ki values of 0.561 nM for free factor Xa and 2.98 nM for prothrombinase . The compound also affects blood coagulation parameters such as prothrombin time and activated partial thromboplastin time in human plasma.
The primary biological activity of edoxaban tosylate monohydrate is its anticoagulant effect through the selective inhibition of factor Xa. This action decreases thrombin generation, leading to reduced thrombus formation in various animal models . Clinical trials have shown that edoxaban significantly reduces the risk of stroke in patients with nonvalvular atrial fibrillation compared to traditional therapies . Its pharmacokinetic profile allows for once-daily oral dosing, enhancing patient adherence to treatment regimens.
The synthesis of edoxaban tosylate monohydrate involves several steps that include the preparation of key intermediates followed by coupling reactions. The detailed synthetic pathway typically encompasses:
Precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Edoxaban tosylate monohydrate is primarily used in clinical settings for:
Edoxaban tosylate monohydrate belongs to a class of drugs known as direct oral anticoagulants (DOACs). Below is a comparison with other similar compounds:
Compound Name | Mechanism | Indications | Unique Features |
---|---|---|---|
Edoxaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Once-daily dosing; fewer interactions |
Rivaroxaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Available in multiple formulations |
Apixaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Higher selectivity; lower bleeding risk |
Dabigatran | Thrombin inhibitor | Stroke prevention | Requires renal monitoring; not a factor Xa inhibitor |
Edoxaban's unique profile includes its specific dosing regimen and lower incidence of major bleeding events compared to some alternatives like rivaroxaban and dabigatran .